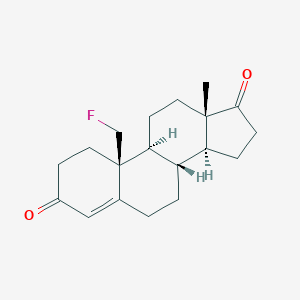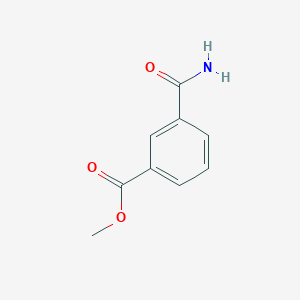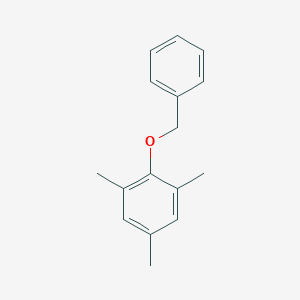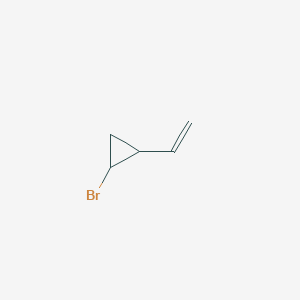
1-Bromo-2-ethenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethenylcyclopropane, also known as bromoallylcyclopropane, is a cyclopropane-containing compound that has gained significant interest in the field of organic synthesis due to its unique reactivity and ability to undergo various chemical transformations. Additionally, future directions for research in this area will be discussed.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-ethenylcyclopropane involves the activation of the cyclopropane ring, which undergoes ring-opening reactions to form reactive intermediates. These intermediates can then undergo further reactions to form a variety of products, depending on the reaction conditions and the nature of the other reactants.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-bromo-2-ethenylcyclopropane, as it is primarily used in organic synthesis. However, studies have shown that it can be toxic to cells at high concentrations, indicating that caution should be exercised when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-bromo-2-ethenylcyclopropane in lab experiments is its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. Additionally, it can be synthesized in high yield using relatively simple reaction conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, and its reactivity can make it difficult to control the outcome of reactions. Additionally, it can be challenging to handle due to its high reactivity and potential for explosive decomposition.
Direcciones Futuras
There are several future directions for research in the area of 1-bromo-2-ethenylcyclopropane. One area of interest is the development of new synthetic methods for the production of this compound, as well as its derivatives. Additionally, further studies on its reactivity and mechanism of action could lead to the development of new synthetic strategies and the discovery of new molecules with useful properties. Finally, research on the toxicity and safety of this compound could help to ensure that it can be used safely in lab experiments.
Métodos De Síntesis
The synthesis of 1-bromo-2-ethenylcyclopropane involves the reaction of 1,2-dibromocyclopropane with allyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethenylcyclopropane has been widely used in organic synthesis as a versatile building block for the synthesis of various molecules, including natural products and pharmaceuticals. It can undergo various chemical transformations, such as cross-coupling reactions, cycloadditions, and ring-opening reactions, making it a valuable tool for the synthesis of complex molecules.
Propiedades
Número CAS |
19879-92-6 |
|---|---|
Nombre del producto |
1-Bromo-2-ethenylcyclopropane |
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2 |
Clave InChI |
ANHOWYMDRHBUGX-UHFFFAOYSA-N |
SMILES |
C=CC1CC1Br |
SMILES canónico |
C=CC1CC1Br |
Sinónimos |
Cyclopropane, 1-bromo-2-ethenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



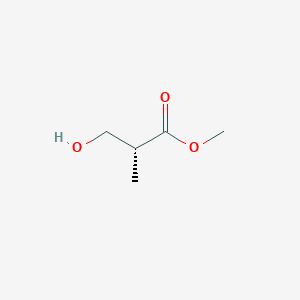
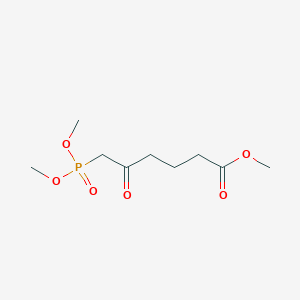
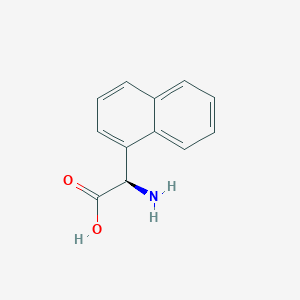

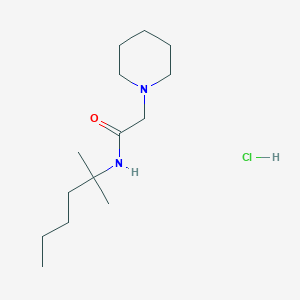
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
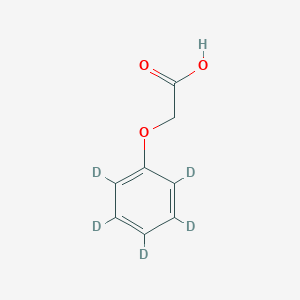
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
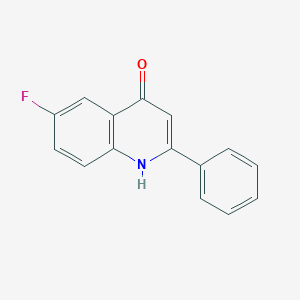
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
